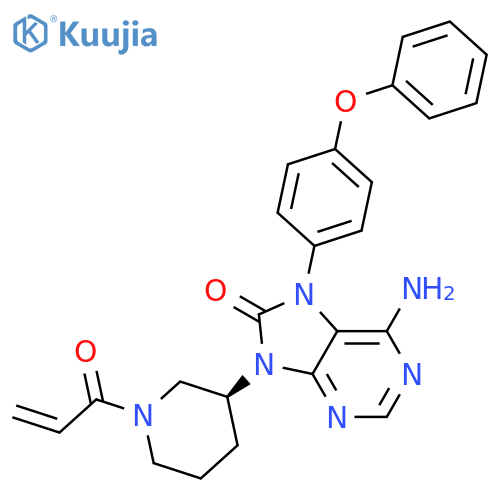Cas no 1351635-67-0 (ONO-4059 analog)

ONO-4059 analog structure
商品名:ONO-4059 analog
CAS番号:1351635-67-0
MF:C25H24N6O3
メガワット:456.496464729309
MDL:MFCD29049511
CID:3162776
PubChem ID:89455219
ONO-4059 analog 化学的及び物理的性質
名前と識別子
-
- ONO-4059
- ONO-4059 (analog)
- ONO-4059 analog
- 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
- EX-A1273
- AKOS030526436
- Q27088187
- 1351635-67-0
- NSC800808
- (S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one
- CS-5044
- N13300
- (S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one
- NSC-800808
- CHEMBL3991931
- 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-8,9-dihydro-7H-purin-8-one
- SCHEMBL14798147
- ONO4059 analog?
- HY-18951
- AC-29032
-
- MDL: MFCD29049511
- インチ: InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
- InChIKey: KSUDUUBCXJUFRL-SFHVURJKSA-N
- ほほえんだ: O=C1N([C@H]2CCCN(C(C=C)=O)C2)C3=NC=NC(N)=C3N1C4=CC=C(OC5=CC=CC=C5)C=C4
計算された属性
- せいみつぶんしりょう: 456.19098865g/mol
- どういたいしつりょう: 456.19098865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 751
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.364±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (2.3E-3 g/L) (25 ºC),
ONO-4059 analog セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
ONO-4059 analog 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-5044-25mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 25mg |
$420.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D513609-25mg |
ONO-4059 |
1351635-67-0 | 98% | 25mg |
$285 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O87740-25mg |
ONO-4059analog |
1351635-67-0 | 25mg |
¥3366.0 | 2021-09-08 | ||
| MedChemExpress | HY-18951-10mg |
ONO-4059 analog |
1351635-67-0 | 99.74% | 10mg |
¥1440 | 2024-05-24 | |
| Chemenu | CM243943-100mg |
(S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one |
1351635-67-0 | 98% | 100mg |
$520 | 2021-08-04 | |
| ChemScence | CS-5044-5mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 5mg |
$132.0 | 2022-04-27 | |
| ChemScence | CS-5044-50mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 50mg |
$660.0 | 2022-04-27 | |
| ChemScence | CS-5044-100mg |
ONO-4059 analog |
1351635-67-0 | 99.76% | 100mg |
$1020.0 | 2022-04-27 | |
| S e l l e c k ZHONG GUO | S7877-5mg |
ONO-4059 analogue |
1351635-67-0 | 99.9% | 5mg |
¥1124.71 | 2023-09-15 | |
| MedChemExpress | HY-18951-5mg |
ONO-4059 analog |
1351635-67-0 | 99.74% | 5mg |
¥880 | 2024-05-24 |
ONO-4059 analog 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
1351635-67-0 (ONO-4059 analog) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1351635-67-0)ONO-4059 analog

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):156.0/264.0/446.0